molecular formula C7H12ClNS B3180573 (R)-1-(Thiophen-3-YL)propan-2-amine hcl CAS No. 2007917-27-1

(R)-1-(Thiophen-3-YL)propan-2-amine hcl

Cat. No. B3180573
CAS RN: 2007917-27-1
M. Wt: 177.70 g/mol
InChI Key: APYLFJHNGXXQRI-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(Thiophen-3-YL)propan-2-amine hcl, also known as T-2, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of phenethylamines and is structurally similar to other compounds such as amphetamines and MDMA. In

Mechanism of Action

(R)-1-(Thiophen-3-YL)propan-2-amine hcl acts as a selective serotonin reuptake inhibitor (SSRI), which means it inhibits the reuptake of serotonin in the brain. This leads to an increase in the levels of serotonin in the synaptic cleft, which can improve mood and reduce anxiety. (R)-1-(Thiophen-3-YL)propan-2-amine hcl also has an affinity for the serotonin 2A receptor, which is involved in the regulation of mood and perception.
Biochemical and Physiological Effects:
(R)-1-(Thiophen-3-YL)propan-2-amine hcl has been shown to have several biochemical and physiological effects, including increased serotonin levels in the brain, improved mood, and reduced anxiety. (R)-1-(Thiophen-3-YL)propan-2-amine hcl has also been shown to have cardiovascular effects, including increased heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

The advantages of using (R)-1-(Thiophen-3-YL)propan-2-amine hcl in lab experiments include its selectivity for the serotonin transporter and its ability to increase serotonin levels in the brain. The limitations of using (R)-1-(Thiophen-3-YL)propan-2-amine hcl in lab experiments include its potential for toxicity and its limited availability.

Future Directions

For (R)-1-(Thiophen-3-YL)propan-2-amine hcl research include further studies on its potential therapeutic applications in the treatment of depression and anxiety disorders. Additionally, (R)-1-(Thiophen-3-YL)propan-2-amine hcl could be used as a tool to study the effects of serotonin on the cardiovascular system and to develop new treatments for cardiovascular diseases. Further research is also needed to determine the long-term effects of (R)-1-(Thiophen-3-YL)propan-2-amine hcl use and to develop safer and more effective SSRI drugs.

Scientific Research Applications

(R)-1-(Thiophen-3-YL)propan-2-amine hcl has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and toxicology. In neuroscience, (R)-1-(Thiophen-3-YL)propan-2-amine hcl has been shown to have an affinity for the serotonin transporter, which is involved in the regulation of mood and behavior. In pharmacology, (R)-1-(Thiophen-3-YL)propan-2-amine hcl has been studied as a potential treatment for depression and anxiety disorders. In toxicology, (R)-1-(Thiophen-3-YL)propan-2-amine hcl has been used as a tool to study the effects of serotonin on the cardiovascular system.

properties

IUPAC Name

(2R)-1-thiophen-3-ylpropan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS.ClH/c1-6(8)4-7-2-3-9-5-7;/h2-3,5-6H,4,8H2,1H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYLFJHNGXXQRI-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CSC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(Thiophen-3-YL)propan-2-amine hcl

CAS RN

2007917-27-1
Record name 3-Thiopheneethanamine, α-methyl-, hydrochloride (1:1), (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2007917-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-(Thiophen-3-YL)propan-2-amine hcl
Reactant of Route 2
Reactant of Route 2
(R)-1-(Thiophen-3-YL)propan-2-amine hcl
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(R)-1-(Thiophen-3-YL)propan-2-amine hcl
Reactant of Route 4
Reactant of Route 4
(R)-1-(Thiophen-3-YL)propan-2-amine hcl
Reactant of Route 5
(R)-1-(Thiophen-3-YL)propan-2-amine hcl
Reactant of Route 6
(R)-1-(Thiophen-3-YL)propan-2-amine hcl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.